smeathxanthone A

Description

Structure

2D Structure

3D Structure

Properties

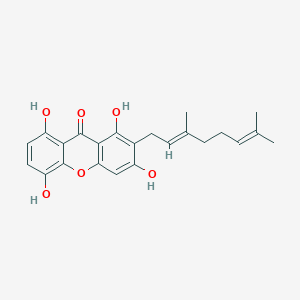

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5,8-tetrahydroxyxanthen-9-one |

InChI |

InChI=1S/C23H24O6/c1-12(2)5-4-6-13(3)7-8-14-17(26)11-18-20(21(14)27)22(28)19-15(24)9-10-16(25)23(19)29-18/h5,7,9-11,24-27H,4,6,8H2,1-3H3/b13-7+ |

InChI Key |

TWEXJIOSYZXWGT-NTUHNPAUSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C=CC(=C3C2=O)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C=CC(=C3C2=O)O)O)O)C)C |

Synonyms |

2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone smeathxanthone A |

Origin of Product |

United States |

Isolation and Purification Methodologies of Smeathxanthone a

Natural Sources and Geographic Distribution

Smeathxanthone A has been identified in several species of the Garcinia genus, which is widely distributed in tropical Africa, Asia, New Caledonia, and Polynesia. researchgate.net

Garcinia polyantha

Garcinia polyantha is one of the natural sources from which this compound has been isolated. Studies on the root bark of G. polyantha have reported the presence of this compound. nih.gov G. polyantha is found in the tropical rainforests of West, East, and Central Africa. A 2008 study on G. polyantha root bark reported a yield of 0.02% for this compound.

Garcinia smeathmannii

Garcinia smeathmannii is another significant source of this compound. nih.govnih.govacs.orgthieme-connect.com this compound has been isolated from the stem bark of G. smeathmannii. researchgate.netnih.govthieme-connect.comcapes.gov.brfrontiersin.org This tree is widespread in tropical Africa. stuartxchange.org Along with this compound, other xanthones like smeathxanthone B, 1,3,5-trihydroxyxanthone (B1664532), and 1,5-dihydroxyxanthone (B161654) have also been isolated from G. smeathmannii. researchgate.netnih.gov

Garcinia mangostana (Mangosteen Pericarp)

The pericarp of Garcinia mangostana, commonly known as mangosteen, has also been identified as a source of this compound. nih.govacs.orgphcogj.comnih.govoncologyradiotherapy.com The mangosteen is a well-known tropical fruit grown in Southeast Asia. acs.org Studies have shown that this compound is present in mangosteen rind extract, with the highest concentration observed in pericarp at maturity level 6. phcogj.com

Extraction Techniques from Plant Biomass

The initial step in obtaining this compound from plant material involves extraction using suitable solvents. acs.org

Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate)

Solvent extraction is a common procedure for separating desired components from raw materials. mdpi.com Studies on Garcinia polyantha and G. smeathmannii highlight methanol as a preferred solvent for the initial extraction due to its ability to solubilize xanthones while minimizing the co-extraction of non-target compounds. For instance, a study on G. smeathmannii utilized 12 liters of methanol to extract 2.5 kg of dried stem bark, resulting in 207 g of crude extract. frontiersin.org

Following the initial methanol extraction, subsequent partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate (B1210297), is employed to effectively separate xanthones from other compounds like lipids and pigments. Ethyl acetate is also used as an extraction solvent and has shown effectiveness in recovering antioxidant compounds, which include xanthones. nih.govwho.intmdpi.com

Here is a sample data table illustrating solvent partitioning efficiency in compound isolation:

| Solvent | Volume (L) | Fraction Weight (g) | Key Components Removed |

| Petroleum Ether | 2.5 | 88 | Lipids, chlorophylls |

| Dichloromethane | 1.5 | 20.4 | Medium-polarity terpenoids |

| Ethyl Acetate | 2 | 32 | Polar xanthones, benzophenones |

Note: This table is based on data from a study on G. smeathmannii stem bark extraction.

Advanced Extraction Methods (e.g., Pressurized Liquid Extraction, Microwave-Assisted Extraction)

While solvent extraction is widely used, advanced extraction techniques such as pressurized liquid extraction (PLE), also known as accelerated solvent extraction, and microwave-assisted extraction (MAE) could potentially enhance the efficiency of this compound extraction. mdpi.commdpi.comunram.ac.id These methods often offer advantages such as shorter extraction times and reduced solvent consumption compared to traditional methods like maceration. mdpi.commdpi.comresearchgate.net However, these advanced techniques remain understudied specifically for the extraction of this compound.

Chromatographic Purification Strategies

Chromatography plays a crucial role in obtaining this compound in a purified form. Various chromatographic methods are utilized, leveraging differences in compound polarity, size, and affinity to stationary and mobile phases.

Column Chromatography (e.g., Silica (B1680970) Gel, LH-20 Sephadex)

Column chromatography is a fundamental technique for the purification of this compound. Silica gel is a commonly used stationary phase, particularly for separating compounds of low to medium polarity umich.edu. Studies on Garcinia smeathmannii have utilized flash column chromatography (FCC) with silica gel (230–400 mesh) and a gradient elution system of petroleum ether and ethyl acetate to yield subfractions enriched in xanthones up.ac.za. Another study employed silica gel (70–230 mesh) with petroleum ether-ethyl acetate mixtures of increasing polarity for the purification of this compound up.ac.za.

LH-20 Sephadex chromatography is also utilized for the final purification of this compound, achieving high purity levels (≥98%) . This method typically employs a solvent system such as dichloromethane-methanol (1:1) .

Key parameters for optimal column chromatography using silica gel include the stationary phase mesh size (70–230 mesh for fine separation; 230–400 mesh for rapid fractionation) and the mobile phase composition, often involving a gradient elution with petroleum ether-ethyl acetate with incrementally adjusted polarity .

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of this compound, particularly for achieving high purity levels . HPLC offers higher resolution compared to traditional column chromatography and is effective in separating compounds with similar properties thermofisher.com. While the specific details of HPLC methods for this compound purification were not extensively detailed in the provided context, HPLC is generally used for purifying small drug molecules and significant chemical components, capable of isolating even smaller quantities of material with high purity column-chromatography.comresearchgate.net. It is often the preferred method for applications requiring high purity thermofisher.com.

Thin-Layer Chromatography (TLC) for Purity Verification

Thin-Layer Chromatography (TLC) is a widely used analytical technique for monitoring the progress of chromatographic separations and verifying the purity of isolated compounds, including this compound umich.edusorbtech.comuvic.ca. TLC is a simple and cost-effective method that separates compounds based on their affinity to the stationary phase and the mobile phase sorbtech.com. For this compound, TLC with UV visualization at 254 nm is used for detection . Silica gel is a common adsorbent for TLC plates used in the separation of compounds of low to medium polarity umich.edu. Observing a single, well-defined spot on a TLC plate in a suitable solvent system is an indication of compound purity uvic.ca.

Yield Optimization Challenges in Natural Product Isolation

Natural product isolation, including that of this compound, often faces challenges related to yield optimization. The content of secondary metabolites in plants can exhibit variability due to factors such as seasonal fluctuations . For instance, a study on G. polyantha reported a low yield of 0.02% of this compound from root bark, highlighting the necessity for processing large quantities of biomass to obtain sufficient amounts of the compound .

Optimizing the extraction process, including the choice of solvent and extraction technique, is crucial for maximizing yield nih.gov. While conventional methods like solvent extraction are common, advanced techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could potentially enhance efficiency, though they remain understudied for this compound . Achieving a balance in extraction parameters, such as microwave power or solvent-to-solid ratio, is essential to maximize the yield of bioactive substances while preventing degradation of sensitive compounds nih.gov.

The purification process itself can also impact the final yield. Losses can occur during each chromatographic step. Therefore, optimizing chromatographic conditions, including the choice of stationary phase, mobile phase, and elution gradient, is important for efficient recovery of the target compound column-chromatography.com.

Structural Elucidation and Spectroscopic Analysis of Smeathxanthone a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule pharmaknowledgeforum.comnih.govox.ac.uk. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural characterization emerypharma.comnih.gov.

One-Dimensional NMR (1D NMR)

1D NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial information about the different types of protons and carbons present in the molecule and their electronic environments ox.ac.ukegyankosh.ac.in. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) in a ¹H NMR spectrum are used to assign different proton environments emerypharma.comegyankosh.ac.in. The chemical shifts in a ¹³C NMR spectrum indicate the different types of carbon atoms and their hybridization states ox.ac.uk.

Analysis of the 1D NMR data for smeathxanthone A provides insights into the presence of specific functional groups and structural fragments. For instance, characteristic signals in the aromatic region of the ¹H NMR spectrum indicate the presence of substituted benzene (B151609) rings, typical of a xanthone (B1684191) core dntb.gov.ua. Signals in the aliphatic region, particularly those corresponding to methyl and methylene (B1212753) groups, help identify any attached side chains researchgate.net. The ¹³C NMR spectrum complements this by showing signals for all unique carbon atoms, including those in aromatic rings, carbonyl groups, and aliphatic chains researchgate.netdntb.gov.ua.

While specific detailed 1D NMR data (chemical shifts, multiplicities, coupling constants) for this compound from the search results are not presented in a consolidated table format, the sources indicate that these data were crucial for the initial identification and characterization pharmaknowledgeforum.comnih.govthieme-connect.com. The interpretation of these spectra allows for the determination of the number of different proton and carbon environments and provides clues about their neighboring atoms emerypharma.comegyankosh.ac.in.

Two-Dimensional NMR (2D NMR)

2D NMR techniques provide connectivity information between atoms, which is vital for assembling the structural fragments identified from 1D NMR data pharmaknowledgeforum.comnih.govthieme-connect.comfrontiersin.org. Common 2D NMR experiments used in structural elucidation include:

Correlation Spectroscopy (COSY): Shows correlations between coupled protons, revealing proton-proton connectivities through bonds libretexts.org.

Heteronuclear Single Quantum Coherence (HSQC): Reveals correlations between protons and the carbons directly attached to them (¹J correlation) hmdb.ca. This helps in assigning proton signals to their corresponding carbon signals emerypharma.com.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations) libretexts.org. This is particularly useful for establishing connectivity across quaternary carbons and for confirming the positions of substituents on aromatic rings libretexts.org.

The application of 2D NMR experiments, such as COSY, HSQC, and HMBC, was instrumental in elucidating the structure of this compound researchgate.netthieme-connect.com. These experiments allowed researchers to map the carbon-carbon and carbon-proton frameworks and confirm the positions of substituents on the xanthone backbone and its side chains researchgate.net. For example, HMBC correlations would help confirm the attachment points of the prenyl or geranyl groups often found in xanthones from Garcinia species researchgate.netdoc-developpement-durable.org.

While specific 2D NMR correlation data for this compound are not provided in detail within the search results, the sources explicitly state that 2D NMR experiments were used for its structural elucidation researchgate.netthieme-connect.com. This indicates that the observed correlations provided the necessary through-bond and through-space connectivity information to piece together the complete molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and structural fragments pharmaknowledgeforum.comnih.govox.ac.uk.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a technique that provides accurate mass measurements of the intact molecule, allowing for the determination of its elemental composition (molecular formula) frontiersin.orgresearchgate.netmdpi.com. ESI is a soft ionization technique suitable for polar and less volatile compounds like xanthones mdpi.comnih.gov.

HR-ESI-MS data for this compound have been reported and used to determine its molecular formula doc-developpement-durable.orgthieme-connect.com. The high resolution provides an accurate mass-to-charge ratio (m/z) for the protonated or deprotonated molecule, which can then be used to calculate the exact elemental composition researchgate.netmdpi.com. For instance, one source mentions a molecular formula of C₂₄H₂₆O₆ for a related compound determined by HR-ESI-MS (m/z 433.16114 [M + Na]⁺), highlighting the precision of this technique in confirming molecular formulas doc-developpement-durable.org. While the specific HR-ESI-MS data (m/z and corresponding molecular formula) for this compound itself are not explicitly detailed in a table in the provided snippets, the use of HR-ESI-MS for its structural elucidation is confirmed frontiersin.orgdoc-developpement-durable.org.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Identification

LC-MS/MS combines the separation power of liquid chromatography with the detection and fragmentation capabilities of mass spectrometry ox.ac.ukdntb.gov.uafrontiersin.orgnih.govnist.govmdpi.com. This technique is particularly useful for the analysis of complex mixtures and for the identification of compounds based on their retention time and fragmentation patterns mdpi.comresearchgate.netnih.gov.

In the context of this compound, LC-MS/MS has been employed for its identification, often in extracts from natural sources researchgate.net. LC separates the different compounds in the extract, and the eluting compounds are then introduced into the mass spectrometer nih.govmdpi.com. MS/MS involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions) mdpi.com. This fragmentation pattern is unique to a particular compound and can be used as a fingerprint for identification, especially when compared to spectral libraries or authentic standards mdpi.com.

One source indicates the presence of this compound in Garcinia mangostana extracts and its detection by LC-MS/MS, where it is identified based on its retention time and likely its mass spectral characteristics researchgate.net. While detailed LC-MS/MS fragmentation data for this compound are not provided, the technique's application underscores its role in confirming the presence and contributing to the identification of the compound within complex biological matrices dntb.gov.uafrontiersin.orgresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound nih.govox.ac.ukdntb.gov.uafrontiersin.orgucalgary.ca. This technique provides information about the presence of chromophores, such as conjugated double bonds and aromatic systems, which are characteristic features of xanthones pharmaknowledgeforum.comegyankosh.ac.inuvic.ca.

Xanthones typically exhibit characteristic absorption bands in the UV-Vis spectrum due to their conjugated π electron systems researchgate.net. Analysis of the UV-Vis spectrum of this compound provides information about its degree of conjugation and the presence of specific functional groups that influence the electronic transitions egyankosh.ac.inuvic.ca. The wavelength of maximum absorption (λmax) and the intensity of the absorption bands (molar absorptivity, ε) are indicative parameters uvic.ca.

Reported UV-Vis data for this compound show absorption maxima (λmax) at specific wavelengths frontiersin.org. For example, one source lists UV (EtOH) λmax (logε) values of 408 (0.32), 338 (0.21), 337 (0.78), 297 (2.63), 223 (1.27), and 205 (5.00) frontiersin.org. These values are consistent with the presence of a xanthone chromophore with additional substituents influencing the electronic transitions researchgate.net.

The UV-Vis spectrum provides complementary information to NMR and MS, confirming the presence of the highly conjugated xanthone ring system and providing clues about the substitution pattern pharmaknowledgeforum.comnih.govox.ac.ukdntb.gov.ua.

Here is a data table summarizing some reported spectroscopic data for this compound:

| Spectroscopy Technique | Data Type | Reported Values (Example from sources) |

| UV (EtOH) | λmax (logε) | 408 (0.32), 338 (0.21), 337 (0.78), 297 (2.63), 223 (1.27), 205 (5.00) frontiersin.org |

| HR-ESI-MS | Molecular Formula | Not explicitly detailed in a table, but used for determination frontiersin.orgdoc-developpement-durable.org |

| m/z | Not explicitly detailed in a table, but used for determination frontiersin.orgdoc-developpement-durable.org | |

| 1D/2D NMR | Chemical Shifts | Used for structural elucidation pharmaknowledgeforum.comnih.govthieme-connect.com |

| Coupling Const. | Used for structural elucidation emerypharma.com | |

| Correlations | Used for structural elucidation (COSY, HSQC, HMBC) researchgate.netthieme-connect.comlibretexts.org |

Note: Detailed NMR and MS data points (specific chemical shifts, m/z values, fragmentation patterns) for this compound were not available in a structured format within the provided search snippets to create exhaustive tables. The table above summarizes the types of data reported and their general use in the elucidation of this compound as described in the sources.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool in the structural elucidation of organic compounds like this compound, as it helps identify the presence of specific functional groups based on their characteristic vibrational frequencies. isca.menih.gov The IR spectrum of this compound, typically recorded using potassium bromide (KBr) pellets, exhibits absorption bands that correspond to the stretching and bending vibrations of the bonds within the molecule. nih.govfrontiersin.orgfrontiersin.org

The following table summarizes representative IR absorption bands reported for this compound:

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type | Source |

| Hydroxyl (O-H) | 3315, 3377 | Stretching | nih.govfrontiersin.orgfrontiersin.org |

| Aliphatic C-H | 2891, 2919, 2852 | Stretching | nih.govfrontiersin.orgfrontiersin.org |

| Carbonyl (C=O) | 1648, 1642, 1627 | Stretching | nih.govfrontiersin.orgfrontiersin.org |

| Various | 1579, 1440, 1290, 1193, 1084, 936, 822, 784 | Bending/Skeletal | nih.govfrontiersin.orgfrontiersin.org |

Comparative Structural Analysis with Related Xanthones (e.g., Smeathxanthone B)

Comparative structural analysis with related xanthones, such as smeathxanthone B, is crucial for confirming the proposed structure of this compound and understanding the subtle differences that contribute to their distinct properties. Both this compound and smeathxanthone B have been isolated from Garcinia smeathmannii. researchgate.netnih.govnih.govnih.gov

This compound is characterized as 2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone. researchgate.netnih.gov Its structure features a xanthone core substituted with four hydroxyl groups at positions 1, 3, 5, and 8, and a geranyl group attached at position 2. gre.ac.uk

In contrast, smeathxanthone B is described as 5,7,10-trihydroxy-2-methyl-2-(4-methylpent-3-enyl)[2H, 6H]pyrano[3,2-b]xanthen-6-one. researchgate.netnih.gov This indicates a more complex structure involving a pyrano ring fused to the xanthone core, with hydroxyl groups at positions 5, 7, and 10 (based on a different numbering system for the fused ring system), a methyl group, and a methylpentenyl substituent. researchgate.netnih.gov

The key structural differences lie in the substitution pattern on the xanthone backbone and the presence of the fused pyrano ring in smeathxanthone B, which is absent in this compound. While both compounds are prenylated xanthones, the nature and attachment points of the prenyl (or related terpenoid) side chains differ significantly. This compound has a linear geranyl chain, whereas smeathxanthone B incorporates a modified prenyl-like structure within a cyclic system. researchgate.netnih.govgre.ac.uk

Spectroscopic data, particularly NMR, are essential in highlighting these differences. Analysis of the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra allows for the precise mapping of atoms and substituents in each molecule, confirming the presence or absence of specific structural features like the pyrano ring or the type of terpenoid chain. researchgate.netnih.govnih.govnih.govfrontiersin.org Although both compounds are xanthones, these structural variations lead to differences in their physical properties, such as melting points and potentially their biological activities. This compound is reported as yellow crystals with a melting point of 216-218°C, while smeathxanthone B is a yellow powder with a melting point of 187-189°C. nih.govfrontiersin.orgfrontiersin.org

| Feature | This compound | Smeathxanthone B |

| Core Structure | Xanthone with hydroxyl and geranyl substituents | Pyrano[3,2-b]xanthen-6-one with hydroxyl, methyl, and methylpentenyl substituents |

| Hydroxyl Groups | Four (at positions 1, 3, 5, 8) | Three (at positions 5, 7, 10 in fused system) |

| Side Chain | Geranyl (linear terpenoid) at position 2 | Methyl and methylpentenyl within a fused pyrano ring system |

| Melting Point | 216-218°C | 187-189°C |

| Physical Form | Yellow crystals | Yellow powder |

| Representative IR νmax (KBr, cm⁻¹) | 3315, 2891, 1648, 1579, etc. nih.govfrontiersin.orgfrontiersin.org | 3727, 3414, 1636, 1586, etc. nih.govfrontiersin.orgfrontiersin.org |

Biosynthetic Pathways of Xanthones with Relevance to Smeathxanthone a

Core Xanthone (B1684191) Biosynthesis in Plants

Xanthone biosynthesis in higher plants is understood to originate from a combination of precursors derived from the shikimate and acetate (B1210297) pathways. The A-ring (carbons 1-4) and the attached carbonyl group of the xanthone skeleton are typically derived from the acetate pathway, while the B-ring (carbons 5-8) originates from the shikimate pathway mdpi.comnih.govscispace.com.

Shikimate Pathway Involvement

The shikimate pathway plays a crucial role in providing the precursors for the B-ring of the xanthone structure frontiersin.orgmdpi.comnih.gov. This pathway, which links carbohydrate metabolism to the biosynthesis of aromatic compounds, occurs in plastids mdpi.com. Precursor compounds from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) are utilized in the synthesis of shikimate and subsequently L-phenylalanine through a series of enzymatic reactions frontiersin.orgnih.gov. In some plant families, like Gentianaceae, 3-hydroxybenzoic acid is formed from shikimate and then converted to 3-hydroxybenzoyl-CoA, which serves as a precursor for benzophenone (B1666685) intermediates frontiersin.orgagriculturejournals.cz. In other families, such as Hypericaceae, an L-phenylalanine-dependent pathway is utilized to produce 2,4,6-trihydroxybenzophenone (B1214741), which is subsequently converted to 2,3',4,6-tetrahydroxybenzophenone (B1214623) frontiersin.org.

Acetate Pathway Contribution

The acetate pathway, also known as the polyketide pathway, contributes to the formation of the A-ring of the xanthone scaffold mdpi.commdpi.com. This pathway involves the condensation of acetyl-CoA and malonyl-CoA molecules ontosight.ai. Specifically, a molecule of benzoyl-CoA or 3-hydroxybenzoyl-CoA, derived from the shikimate pathway, undergoes stepwise condensation with three molecules of malonyl-CoA agriculturejournals.cznih.gov. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) frontiersin.orgmdpi.com.

Role of Benzophenone Intermediates (e.g., 2,3',4,6-Tetrahydroxybenzophenone)

The convergence of the shikimate and acetate pathways leads to the formation of benzophenone intermediates, which are central to xanthone biosynthesis in plants frontiersin.orgmdpi.comresearchgate.net. A key intermediate is 2,3',4,6-tetrahydroxybenzophenone (2,3',4,6-tetraHBP) frontiersin.orgmdpi.comnih.gov. This compound is formed through different routes depending on the plant species. In the L-phenylalanine-dependent pathway, 2,4,6-trihydroxybenzophenone is converted to 2,3',4,6-tetrahydroxybenzophenone by the action of benzophenone 3'-hydroxylase (B3'H), a cytochrome P450 monooxygenase mdpi.comnih.gov. In the L-phenylalanine-independent pathway, 3-hydroxybenzoyl-CoA condenses with malonyl-CoA units to directly form a tetrahydroxybenzophenone intermediate like 2,3',4,6-tetrahydroxybenzophenone or related isomers such as 2,4,5',6-tetrahydroxybenzophenone frontiersin.orgagriculturejournals.cz.

Data on Benzophenone Synthase Activity: Studies on benzophenone synthase (BPS) from Hypericum androsaemum and Garcinia mangostana have shown that benzoyl-CoA is a specific substrate, supporting the role of the phenylalanine-dependent pathway in these species mdpi.com. In Centaurium erythraea, 3-hydroxybenzoate-CoA ligase efficiently activates 3-hydroxybenzoic acid, suggesting the activation of the L-phenylalanine-independent pathway frontiersin.org. The enzyme 2,3',4,6-tetrahydroxybenzophenone synthase is involved in the biosynthesis of plant xanthones, catalyzing the reaction between 3-hydroxybenzoyl-CoA and three malonyl-CoA molecules to form 2,3',4,6-tetrahydroxybenzophenone, with benzoyl-CoA also being a possible substrate expasy.org.

Regioselective Intramolecular Oxidative Coupling

The crucial step in the formation of the xanthone ring structure from the benzophenone intermediate is a regioselective intramolecular oxidative coupling reaction frontiersin.orgnih.govresearchgate.net. This cyclization involves the formation of a C-O bond and is mediated by enzymes, primarily cytochrome P450 monooxygenases mdpi.comresearchgate.netresearchgate.net. The regioselectivity of this coupling determines which of the two main xanthone precursors, 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), is formed frontiersin.orgmdpi.comnih.gov.

The proposed reaction mechanism involves two stages of one-electron oxidation nih.gov. The loss of the first electron and a deprotonation yield a phenoxy radical, which then undergoes electrophilic attack to cyclize the benzophenone nih.gov.

Formation of 1,3,5-Trihydroxyxanthone (1,3,5-THX) Derivatives

Regioselective oxidative coupling of 2,3',4,6-tetrahydroxybenzophenone can lead to the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX) frontiersin.orgmdpi.comnih.gov. This cyclization occurs via coupling at the ortho position to the 3'-hydroxyl group of the benzophenone intermediate mdpi.comresearchgate.net. Enzymes known as 1,3,5-trihydroxyxanthone synthases (TXSs), specifically CYP81AA2, are reported to catalyze this reaction mdpi.comresearchgate.net. 1,3,5-THX serves as a core precursor for the biosynthesis of various downstream xanthone derivatives frontiersin.orgnih.gov. For instance, 1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone (B1664531) in Hypericum androsaemum and Centaurium erythraea frontiersin.org. In Swertia chirata, hydroxylation of 1,3,5-THX can occur at the C-8 position, leading to the formation of 1,3,5,8-tetrahydroxyxanthone (B1670239) mdpi.com. Smeathxanthone A, having a 1,3,5,8-tetrahydroxyxanthone core structure with a prenyl group at C-2 and a geranyl group at C-4, is likely derived from 1,3,5,8-tetrahydroxyxanthone or a related precursor through subsequent prenylation and geranylation steps, although the specific downstream pathway to this compound is not explicitly detailed in the search results researchgate.netfrontiersin.org.

Formation of 1,3,7-Trihydroxyxanthone (1,3,7-THX) Derivatives

Alternatively, the regioselective oxidative coupling of 2,3',4,6-tetrahydroxybenzophenone can result in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) frontiersin.orgmdpi.comnih.gov. This cyclization involves coupling at the para position to the 3'-hydroxyl group of the benzophenone intermediate mdpi.comresearchgate.net. This reaction is catalyzed by 1,3,7-trihydroxyxanthone synthases (TXSs), specifically CYP81AA1 mdpi.comresearchgate.net. 1,3,7-THX is a core precursor for a different set of xanthone derivatives compared to those derived from 1,3,5-THX frontiersin.orgnih.gov. Examples of xanthones derived from 1,3,7-THX include gentisin (B1671442) and mangiferin (B1668620) frontiersin.orgnih.gov. Some plant species may preferentially utilize one pathway over the other, although evidence suggests that genes for both CYP81AA1 and CYP81AA2 can be present within a single species mdpi.com.

Summary of Core Xanthone Precursors: The two main xanthone precursors formed from the cyclization of 2,3',4,6-tetrahydroxybenzophenone are 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone. The formation of these isomers is a key branching point in xanthone biosynthesis frontiersin.orgnih.gov.

| Precursor | Formation from 2,3',4,6-Tetrahydroxybenzophenone | Catalyzing Enzyme(s) |

| 1,3,5-Trihydroxyxanthone | Oxidative coupling at the ortho position | CYP81AA2 (1,3,5-THX synthase) mdpi.comresearchgate.net |

| 1,3,7-Trihydroxyxanthone | Oxidative coupling at the para position | CYP81AA1 (1,3,7-THX synthase) mdpi.comresearchgate.net |

While the biosynthesis of the core xanthone structure is well-described, the specific enzymatic steps leading to the prenylation and geranylation observed in this compound require further detailed investigation. However, the established core biosynthetic pathway provides the foundation for understanding the origin of the xanthone scaffold in compounds like this compound.

Enzymes and Genetic Basis of Xanthone Biosynthesis

The formation of the xanthone scaffold involves key enzymatic steps. Benzophenone synthase (BPS), a type III polyketide synthase, is crucial for condensing benzoyl-CoA with malonyl-CoAs to form the benzophenone intermediate, such as 2,4,6-trihydroxybenzophenone. mdpi.comresearchgate.net Following the formation of the benzophenone intermediate, cytochrome P450 monooxygenases, specifically xanthone synthases belonging to the CYP81AA family, catalyze the oxidative cyclization to form the xanthone ring system. mdpi.comnih.govresearchgate.net CYP81AA2 is involved in the formation of 1,3,5-THX, while CYP81AA1 is responsible for the formation of 1,3,7-THX. mdpi.comnih.gov The presence of genes for both enzymes in some species suggests that both xanthone core isomers can be synthesized. mdpi.com

Prenylation, a common modification in xanthone biosynthesis, involves the addition of prenyl moieties, typically derived from dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the aromatic scaffold. rsc.orgnih.govresearchgate.netnih.govnih.gov These reactions are catalyzed by aromatic prenyltransferases (aPTs). nih.govresearchgate.netnih.gov While specific prenyltransferases involved in the formation of this compound in Garcinia smeathmannii have not been fully identified, studies in other plants like Hypericum calycinum have characterized prenyltransferases such as 8-prenylxanthone-forming prenyltransferase (PT8PX) which catalyzes the regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone. nih.govresearchgate.netnih.gov This indicates the role of specific prenyltransferases in determining the position of prenylation on the xanthone core.

Hydroxylation, another key modification in xanthone biosynthesis, is often catalyzed by cytochrome P450 monooxygenases. mdpi.comontosight.aicas.cnspringernature.com For instance, xanthone 6-hydroxylase (X6H), a CYP-dependent monooxygenase, has been shown to hydroxylate 1,3,5-THX at the C-6 position. mdpi.comnih.gov In Swertia chirata, hydroxylation of 1,3,5-THX can occur at the C-8 position, leading to the formation of 1,3,5,8-tetrahydroxyxanthone. mdpi.comnih.gov this compound possesses hydroxyl groups at positions 1, 3, 5, and 8, suggesting the involvement of specific hydroxylases acting at these positions on the xanthone backbone or a hydroxylated precursor. researchgate.netcapes.gov.br

The genetic basis of xanthone biosynthesis involves gene clusters encoding the enzymes responsible for the pathway. acs.orgfrontiersin.orgmdpi.comnih.gov Studies in fungi like Aspergillus nidulans have identified gene clusters containing polyketide synthase genes and prenyltransferase genes necessary for prenylated xanthone biosynthesis. acs.orgnih.gov While the specific gene cluster for this compound in Garcinia smeathmannii is not detailed in the provided information, the presence of similar enzymatic steps (polyketide synthesis, cyclization, prenylation, and hydroxylation) suggests that the genes encoding these enzymes would be involved.

Here is a table summarizing some key enzymes involved in xanthone biosynthesis based on the search results:

| Enzyme Class | Specific Enzyme Examples (where available) | Catalyzed Reaction | Relevance to Xanthone Biosynthesis | Source Organisms Mentioned |

| Polyketide Synthase (PKS) | BPS (Benzophenone Synthase) | Condensation of acetyl-CoA and malonyl-CoA or benzoyl-CoA and malonyl-CoAs. ontosight.airesearchgate.net | Formation of the polyketide chain and benzophenone intermediate, the xanthone precursor. ontosight.airesearchgate.net | Plants (Hypericum, Garcinia), Fungi (Aspergillus) mdpi.comresearchgate.netacs.org |

| Cytochrome P450 Monooxygenase | CYP81AA1 (1,3,7-THX synthase) | Oxidative cyclization of benzophenone precursor. mdpi.comnih.govresearchgate.net | Formation of the xanthone core (specifically 1,3,7-THX). mdpi.comnih.gov | Plants (Hypericum, Centaurium, Garcinia) mdpi.comnih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | CYP81AA2 (1,3,5-THX synthase) | Oxidative cyclization of benzophenone precursor. mdpi.comnih.govresearchgate.net | Formation of the xanthone core (specifically 1,3,5-THX). mdpi.comnih.gov | Plants (Hypericum, Centaurium, Garcinia) mdpi.comnih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | X6H (Xanthone 6-hydroxylase) | Hydroxylation of xanthones (e.g., 1,3,5-THX at C-6). mdpi.comnih.gov | Introduction of hydroxyl groups to the xanthone scaffold. mdpi.comnih.gov | Plants (Hypericum, Centaurium, Swertia) mdpi.comnih.gov |

| Aromatic Prenyltransferase (aPT) | PT8PX (8-prenylxanthone-forming PT) | Addition of prenyl groups to aromatic acceptors (e.g., xanthones). rsc.orgnih.govresearchgate.netnih.gov | Introduction of prenyl chains, influencing biological activity and localization. rsc.orgnih.govresearchgate.netnih.gov | Plants (Hypericum), Fungi (Aspergillus) rsc.orgnih.govresearchgate.netnih.gov |

| Flavin-dependent monooxygenase | FlsO1 | Multistep oxidations including hydroxylation. cas.cnspringernature.com | Involved in xanthone formation in some microorganisms. cas.cnspringernature.com | Bacteria (Micromonospora) cas.cnspringernature.com |

Proposed Steps for Prenylation and Hydroxylation in this compound Formation

Based on the known xanthone biosynthetic pathways and the structure of this compound (2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone), the formation likely involves hydroxylation at positions 1, 3, 5, and 8, and prenylation at position 2 with a geranyl group (a C10 isoprenoid derived from geranyl pyrophosphate). researchgate.netcapes.gov.brnih.gov

A proposed pathway would start from a tetrahydroxyxanthone precursor with hydroxyl groups at positions 1, 3, 5, and 8. Given that 1,3,5,8-tetrahydroxyxanthone is a known xanthone derivative and its formation from 1,3,5-THX by C-8 hydroxylation has been observed in Swertia chirata, it is plausible that a similar hydroxylation step occurs in Garcinia smeathmannii to establish the 1,3,5,8-hydroxylation pattern. mdpi.comnih.gov

The prenylation at the C-2 position would then be catalyzed by a specific aromatic prenyltransferase. This enzyme would utilize geranyl pyrophosphate (GPP) as the prenyl donor and the tetrahydroxyxanthone precursor as the acceptor. The regiospecificity of the prenyltransferase would dictate the attachment of the geranyl group at the C-2 position. While the specific enzyme in G. smeathmannii is not identified, prenyltransferases with defined regiospecificity have been characterized in other plant species. nih.govresearchgate.netnih.gov

The order of prenylation and hydroxylation steps can vary in xanthone biosynthesis pathways. In some cases, hydroxylation can occur on a prenylated intermediate, or prenylation can occur on a hydroxylated precursor. The precise sequence of these events leading to this compound requires further investigation. However, the presence of both the 1,3,5,8-tetrahydroxy pattern and the C-2 geranyl group suggests a pathway involving enzymes capable of catalyzing these specific modifications.

The biosynthesis of this compound can be hypothesized to involve the following general enzymatic steps:

Formation of the xanthone core (likely 1,3,5-trihydroxyxanthone) from a benzophenone precursor catalyzed by CYP81AA2. mdpi.comnih.govresearchgate.net

Hydroxylation steps to introduce hydroxyl groups at positions 1, 3, 5, and 8. This could involve specific hydroxylases acting on the xanthone core or a related intermediate. The hydroxylation at C-8 of 1,3,5-THX to form 1,3,5,8-tetrahydroxyxanthone is a known reaction. mdpi.comnih.gov

Prenylation at the C-2 position with a geranyl group, catalyzed by a C-prenyltransferase that is specific for the xanthone substrate and utilizes GPP as the prenyl donor. rsc.orgnih.govresearchgate.netnih.gov

The exact sequence and the specific enzymes involved in each hydroxylation and prenylation step for this compound in Garcinia smeathmannii remain areas for further research. However, the known enzymatic machinery for xanthone biosynthesis provides a framework for understanding its potential formation pathway.

Here is a table outlining the proposed key modifications in the formation of this compound:

| Modification | Position | Proposed Enzyme Type | Prenyl Donor (if applicable) |

| Hydroxylation | 1 | Hydroxylase (e.g., CYP) | N/A |

| Hydroxylation | 3 | Hydroxylase (e.g., CYP) | N/A |

| Hydroxylation | 5 | Hydroxylase (e.g., CYP) | N/A |

| Hydroxylation | 8 | Hydroxylase (e.g., CYP) | N/A |

| Prenylation | 2 | Aromatic Prenyltransferase | Geranyl pyrophosphate (GPP) |

Chemical Synthesis and Derivatization of Smeathxanthone a and Analogues

Strategies for Total Synthesis of Complex Xanthones

Total synthesis aims to construct complex organic compounds from simpler, commercially available starting materials wikipedia.org. For complex xanthones, various synthetic strategies have been explored over the years. Popular methods include the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and electrophilic cycloacylation of 2-aryloxybenzoic acids nih.govresearchgate.net. Recent advancements in xanthone (B1684191) synthesis have involved improvements to these classical methods, as well as the development of non-classical approaches to obtain oxygenated xanthones nih.gov. Strategies for introducing substituents onto the xanthone nucleus have also been summarized nih.gov.

More recent approaches to the synthesis of xanthones and related compounds have been explored. One novel methodology involves treating (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone with ceric ammonium (B1175870) nitrate (B79036) (CAN) to form a benzo[c]xanthene-dione derivative wits.ac.za. Another strategy for constructing the xanthone nucleus involves a mild Friedel-Crafts reaction followed by deprotection and oxidation wits.ac.za. Diels-Alder [4+2] cycloaddition reactions have also been utilized in xanthone synthesis wits.ac.za.

The total synthesis of complex polycyclic xanthones, such as FD-594, has been achieved through highly convergent approaches. One such approach involved an asymmetric and scalable synthesis utilizing asymmetric dihydroxylation followed by Cu-mediated oxidative cyclization and late-stage stereoselective glycosylation nih.govscilit.com.

Semi-Synthetic Approaches to Smeathxanthone A

Semi-synthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to produce novel compounds wikipedia.org. This approach can be more cost-effective than total synthesis for complex molecules as it requires fewer chemical steps wikipedia.org. While the provided search results discuss the isolation of this compound from natural sources like Garcinia smeathmannii researchgate.netnih.gov, and mention semi-synthetic modification of other xanthones like α-mangostin nih.gov, specific detailed semi-synthetic routes for this compound itself are not extensively described in the provided snippets. One source mentions that modifying or partially synthesizing natural compounds is known as semisynthesis wikipedia.org. Another highlights that drugs from natural sources are commonly produced either by isolation or semisynthesis wikipedia.org.

Comparative analysis of natural extraction versus synthetic routes for this compound-like compounds indicates that while natural extraction yields are typically low (0.02–0.05%), synthetic routes can achieve higher yields (60–75% for model xanthones) . However, synthetic routes may suffer from low atom economy and high costs in multi-step sequences .

Chemical Modification Reactions for this compound Derivatization

This compound undergoes various chemical reactions that can lead to the formation of different derivatives with potentially altered properties . These modifications are crucial for exploring structure-activity relationships and developing analogues with enhanced or modified biological activities.

Oxidation Reactions and Derivative Formation

Oxidation reactions can modify the functional groups present in this compound, leading to the formation of oxidized derivatives . These derivatives may possess distinct pharmacological activities compared to the parent compound . Common oxidizing agents that can be used include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) . The specific products formed depend on the reaction conditions and the oxidizing agent used .

Reduction Reactions and Functional Group Modification

Reduction reactions can also be applied to this compound to modify its functional groups . This can result in the formation of new compounds with altered chemical and biological characteristics . Examples of reducing agents mentioned in the context of chemical reactions include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) . These reactions can target specific reducible functionalities within the this compound structure.

Substitution Reactions for Novel Functional Group Introduction

Substitution reactions involve the replacement of one functional group in a compound with another monash.edu. This type of reaction is valuable for introducing novel functional groups into the xanthone structure of this compound, which can potentially enhance its biological activity . Substitution reactions are fundamental in organic chemistry for transforming molecules and modifying their properties monash.edu. Reagents such as halogens (Cl₂, Br₂) and alkylating agents can be used for substitution reactions on this compound . Late-stage functionalization reactions, which involve the chemoselective modification of complex molecules, including through the manipulation of endogenous functional groups, are a valuable breakthrough in organic synthesis rsc.org.

Rational Design of this compound Analogues and Derivatives

Rational design of analogues and derivatives involves using structural information and understanding of biological interactions to design compounds with improved properties acs.org. This process can be guided by structure-activity relationship (SAR) studies. For xanthones, the substitution pattern on the A and C rings has been shown to modify their bioactivity researchgate.net.

Studies on other xanthone derivatives have provided insights into structural features important for biological activity, which can inform the rational design of this compound analogues. For instance, the introduction of substituents capable of hydrogen bond formation, such as hydroxyl and amino groups, and/or more aromatic groups coupled to the xanthone core, were found to be requirements for the rational design of potent α-glucosidase inhibitors researchgate.net. Polyhydroxylation and expanded π-conjugation of xanthones have also been shown to enhance α-glucosidase inhibitory activities researchgate.net.

Rational design strategies can involve modifying existing drugs or identifying new targets acs.org. For xanthones, this can include designing skeletons from natural products to penetrate biological barriers, such as the outer membrane of Gram-negative bacteria nih.gov. Structure-activity relationship analysis can guide the optimization of natural xanthone models to achieve broader biological activity nih.gov. Computational methods, such as ensemble docking and molecular dynamics simulation, can also be employed in the rational design process to predict binding modes and affinities of xanthone derivatives with biological targets mdpi.com.

The design and synthesis of semi-synthetic analogues of xanthones have been explored to obtain compounds with enhanced activities nih.govhku.hk. For example, semi-synthetic modification of α-mangostin through reactions like Ritter reaction, reduction, alkylation, and acetylation has yielded analogues with higher bactericidal activity than the parent molecule nih.gov.

Rational design efforts for xanthone derivatives aim to create compounds with tailored properties for specific applications, leveraging the diverse biological activities observed in this class of natural products.

Mechanistic Investigations of Biological Activities of Smeathxanthone a

Anti-inflammatory Mechanisms

Studies indicate that smeathxanthone A exhibits significant anti-inflammatory effects by modulating various molecular targets and pathways involved in the inflammatory response. researchgate.netnih.govfrontiersin.org Investigations using activated RAW 264.7 macrophages have been instrumental in elucidating these mechanisms. researchgate.netnih.gov

Inhibition of Nitric Oxide (NO) Production in Activated Macrophages

This compound has been shown to inhibit nitric oxide (NO) production in activated RAW 264.7 macrophages in a dose-dependent manner. researchgate.netnih.gov Macrophages play a crucial role in inflammation, and activated macrophages release inflammatory mediators such as NO. frontiersin.org Excessive NO production can contribute to the aggravation of inflammation. mdpi.com The inhibition of NO production by this compound suggests a mechanism by which it exerts its anti-inflammatory effects. researchgate.netnih.gov

Modulation of Cyclooxygenase (COX) Activity (COX-1, COX-2)

This compound has also demonstrated the ability to modulate cyclooxygenase (COX) activity. researchgate.netnih.gov COX enzymes, specifically COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation. frontiersin.orgfrontiersin.org While one study indicated that another compound, guttiferone M, displayed the best inhibitory effect on COX-1/COX-2 activity among the tested compounds, this compound was included in the investigation of xanthones from Garcinia smeathmannii for their effects on COX activity. researchgate.netnih.govfrontiersin.orgnih.gov

Regulation of Cytokine Profiles (e.g., IL-4, IL-10)

This compound influences cytokine profiles, suggesting potential therapeutic applications in treating inflammatory diseases. researchgate.netnih.gov It has been indicated to enhance the production of anti-inflammatory cytokines such as IL-4 and IL-10 while inhibiting pro-inflammatory mediators. IL-4 and IL-10 are pleiotropic anti-inflammatory cytokines that primarily function by suppressing the pro-inflammatory environment. frontiersin.orgnih.gov The ability of this compound to modulate these cytokine levels further supports its anti-inflammatory properties. researchgate.netnih.gov

Anti-cancer Mechanisms

Evidence suggests that this compound may exhibit anti-cancer activity. ontosight.ai Its anti-cancer effects are attributed to its influence on various cellular processes, including the induction of apoptosis. frontiersin.orgnih.govhku.hk

Induction of Apoptosis via Caspase Pathways

This compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. hku.hk Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation can contribute to diseases like cancer. biolegend.com Caspases are a family of proteases that play a central role in the execution phase of apoptosis. biolegend.comfrontiersin.orgwikipedia.org The activation of caspases by this compound leads to a cascade of events that result in the controlled dismantling of the cancer cell. hku.hkbiolegend.comwikipedia.org While specific details regarding which caspase pathways (e.g., intrinsic or extrinsic) are primarily involved in this compound-induced apoptosis require further detailed investigation, the activation of caspases is a key mechanism underlying its observed anti-cancer effects. hku.hkbiolegend.comwikipedia.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 131689756 |

Data Tables

Based on the available search results, specific quantitative data (like IC50 values for NO, COX, or LOX inhibition by this compound specifically, or detailed data on cytokine modulation or caspase activation levels) for this compound alone in a format suitable for detailed data tables across all specified points is limited within the provided snippets. The studies often compare multiple compounds or focus on other compounds for certain activities (e.g., guttiferone M for COX inhibition). However, the qualitative findings regarding its inhibitory effects on NO and LOX, and its modulation of cytokines, are consistently reported. researchgate.netnih.govfrontiersin.orgfrontiersin.org Similarly, the induction of apoptosis via caspase pathways is mentioned as a mechanism. hku.hk

| Activity | Target/Mechanism | Observed Effect in in vitro models (e.g., RAW 264.7 macrophages) |

| Anti-inflammatory | Nitric Oxide (NO) Production | Inhibition (Dose-dependent) researchgate.netnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Activity | Modulation/Inhibition researchgate.netnih.gov |

| Anti-inflammatory | 15-Lipoxygenase (15-LOX) Activity | Inhibition (Dose-dependent) researchgate.netnih.govfrontiersin.orgfrontiersin.org |

| Anti-inflammatory | Cytokine Profiles (IL-4, IL-10) | Enhancement of anti-inflammatory cytokines researchgate.netnih.gov |

| Anti-cancer | Apoptosis | Induction hku.hk |

| Anti-cancer | Caspase Pathways | Activation hku.hk |

Note: Specific quantitative data (e.g., IC50 values) for this compound across all these mechanisms was not consistently available in the provided search snippets to populate a detailed numerical data table.

Inhibition of Cell Proliferation in Cancer Cell Lines

This compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. Studies have reported its cytocidal activity, particularly against breast, prostate, and kidney cancer cell lines. japsonline.com In one investigation, this compound (identified as compound 1) exhibited total growth inhibition (TGI) values of 15.8, 4.9, 9.1 and 39.4, 44.7, 40.9 μg/mL against these cell lines. japsonline.com The precise mapping of these TGI values to specific breast, prostate, and kidney cell lines was presented in the original research. japsonline.com The mechanism of its anti-cancer effects is suggested to involve the induction of apoptosis and the inhibition of cell proliferation. nih.gov

Anti-diabetic Mechanisms

Research indicates that this compound possesses anti-diabetic properties, mediated through several mechanisms, including the enhancement of insulin (B600854) sensitivity, modulation of glucose metabolism pathways, and inhibition of aldose reductase enzyme activity. nih.goviomcworld.orgsld.cunih.gov

Modulation of Glucose Metabolism Pathways

The compound is also understood to modulate glucose metabolism pathways. nih.gov Proper regulation of glucose metabolism is essential for maintaining glucose homeostasis. This involves processes such as glucose uptake, utilization, and storage. mdpi.com By influencing these pathways, this compound may contribute to reducing elevated blood glucose levels. nih.gov

Inhibition of Aldose Reductase (AR) Enzyme Activity

This compound, along with other xanthones, has been investigated for its inhibitory potential against the aldose reductase (AR) enzyme. iomcworld.orgcancer.gov Aldose reductase is an enzyme involved in the polyol pathway, which can be overactive in hyperglycemic conditions associated with diabetes. thieme-connect.com Inhibition of AR is considered a therapeutic strategy to prevent or ameliorate diabetic complications. thieme-connect.com While studies have highlighted the potent inhibitory activity of related xanthones like smeathxanthone B against aldose reductase, nanobioletters.com research also associates this compound with this inhibitory activity. cancer.gov

Antioxidant Mechanisms

This compound exhibits antioxidant properties, which are significant in counteracting oxidative stress caused by free radicals. iomcworld.orgsld.curesearchgate.netnih.govacademicjournals.org The radical scavenging ability of xanthones, including this compound, contributes to their therapeutic value. sld.cu

Free Radical Scavenging Activity (e.g., DPPH Radical)

This compound has demonstrated significant free radical scavenging activity, as evidenced by its effects on the DPPH radical. iomcworld.org The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the in vitro antioxidant potential of compounds based on their ability to neutralize the stable DPPH radical. This neutralization typically occurs through the donation of a hydrogen atom. This compound has shown potent DPPH radical scavenging activity with an IC50 value of 0.20 μg/mL. iomcworld.org A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | Assay | IC50 (μg/mL) |

| This compound | DPPH Scavenging | 0.20 |

Table 2: Reported TGI Values for this compound in Cancer Cell Lines

| Compound | Cancer Cell Line Types Reported | TGI Values (μg/mL) |

| This compound | Breast, Prostate, Kidney | 15.8, 4.9, 9.1, 39.4, 44.7, 40.9 japsonline.com |

Protection Against Oxidative Damage

Research indicates that this compound possesses antioxidant properties. ontosight.ai These properties are suggested to contribute to the protection of cells from oxidative damage induced by free radicals. ontosight.ai While the specific molecular mechanisms by which this compound exerts its antioxidant effects are not extensively detailed in the provided information, its classification as a xanthone (B1684191), a class of polyphenolic compounds, aligns with known antioxidant activities observed in other compounds of this type.

Antimicrobial Mechanisms

Investigations into the antimicrobial activity of xanthones, including this compound, have been conducted. Studies have shown that this compound exhibits modest activity against a range of bacteria and yeasts. researchgate.net

Antibacterial Activity (e.g., against Ralstonia solanacearum)

This compound has demonstrated modest antibacterial activity against various bacteria. researchgate.net While some studies have investigated compounds from Garcinia species for activity against Ralstonia solanacearum, the primary compound identified with significant activity against this plant pathogen in certain studies was gamma-mangostin (B22920), not this compound. This compound was identified in extracts also containing gamma-mangostin, but its specific potent activity against R. solanacearum was not highlighted as the main finding in the provided search results.

Antifungal Activity

In addition to antibacterial effects, this compound has shown modest activity against yeasts. researchgate.net

Mechanisms of Action against Microbial Pathogens (e.g., virulence gene repression)

Based on the currently available information, detailed mechanisms of action for this compound against microbial pathogens, such as interference with specific metabolic pathways or virulence gene repression, have not been explicitly described. While virulence gene repression has been observed for other xanthones like gamma-mangostin against specific pathogens, this mechanism has not been attributed to this compound in the provided search results.

Wound Healing Mechanisms (Cellular and Tissue Level)

This compound has shown promise in promoting wound healing, particularly in studies using diabetic mouse models. researchgate.net Its administration has been demonstrated to expedite wound healing, suggesting beneficial effects at the cellular and tissue levels. researchgate.net Key aspects of its wound healing activity include enhancing tissue collagen deposition, increasing skin tensile strength, and reducing signs of inflammation in scar sections. researchgate.net

Studies in diabetic mice have provided quantitative data supporting these effects. For instance, administration of this compound at a dose of 0.1 mg/kg significantly increased skin tensile strength by 24% compared to the diabetic control group. researchgate.net Histological examination in these studies also indicated a reduction in inflammation in the scar tissue of mice treated with this compound. ontosight.airesearchgate.net

Enhancement of Tissue Collagen Deposition

A significant mechanism contributing to the wound healing effects of this compound is its ability to enhance tissue collagen deposition. researchgate.net Increased collagen synthesis and deposition are crucial for the formation of new connective tissue and the structural integrity of the healing wound. ontosight.ai Studies in diabetic mice treated with this compound have shown evidence of enhanced collagen deposition, which correlates with the observed increase in skin tensile strength. ontosight.airesearchgate.net This suggests that this compound positively influences the proliferative and remodeling phases of wound healing, where collagen synthesis and organization are critical. ontosight.ai

| Study Parameter | Diabetic Control Group (g/cm²) | This compound (0.1 mg/kg) (g/cm²) | Percentage Increase (%) |

| Wound Tensile Strength | 486.55 | 604.69 | 24 |

Data derived from studies on incisional wound healing in diabetic mice. researchgate.net

Reduction of Inflammation in Healing Processes

Inflammation is a critical, albeit complex, phase of wound healing. While essential for clearing debris and pathogens, excessive or prolonged inflammation can impede the regenerative process. This compound has been shown to interfere with the primary phases of wound healing by reducing inflammatory features. gre.ac.uk Studies have indicated that this compound inhibits the signs of inflammation, evidenced by reduced macrophages and necrosis events in treated tissues compared to control groups. gre.ac.ukresearchgate.net

The anti-inflammatory effects of this compound are suggested to involve the modulation of inflammatory mediators. Research indicates that it can inhibit nitric oxide production and cyclooxygenase activity. Furthermore, this compound appears to influence cytokine profiles, enhancing the production of anti-inflammatory cytokines such as IL-4 and IL-10 while inhibiting pro-inflammatory mediators. This modulation of the inflammatory response contributes to the observed improvements in wound healing. gre.ac.uk

Stimulation of Tissue Regeneration (e.g., hair follicle formation)

Beyond its anti-inflammatory properties, this compound has also demonstrated the ability to stimulate tissue regeneration, a key aspect of effective wound repair. Studies have shown that administration of this compound expedites wound healing, conferring benefits to tissue healing by significantly enhancing tissue collagen deposition. gre.ac.ukresearchgate.net Collagen deposition is a crucial step in the proliferative and remodeling phases of wound healing, providing structural integrity to the newly formed tissue.

A notable finding in studies investigating the wound healing effects of this compound in diabetic mice was the observation of stimulated hair growth and the development of numerous hair follicles and sebaceous glands in the scar sections of treated animals. gre.ac.ukresearchgate.net Histopathological examination of wound tissues treated with this compound revealed completed healing with a thin epidermis, mature dermal layers, and the presence of hair follicles. researchgate.net This contrasts with incomplete healing observed in control groups. researchgate.net The proliferative phase of wound healing was improved in animals treated with this compound, which was evident through the development of these hair follicles and sebaceous glands. gre.ac.ukresearchgate.net

The ability of this compound to stimulate hair follicle formation is particularly significant as hair follicles are complex mini-organs within the skin that undergo cyclical regeneration. nih.gov Their presence in healed wound tissue indicates a more complete and functional tissue regeneration. While the precise underlying molecular mechanisms for all of this compound's effects, including hair follicle stimulation, require further elucidation, the observed outcomes suggest a potential role in promoting regenerative processes during wound healing. gre.ac.uk

Summary of Observed Effects of this compound on Wound Healing

| Effect | Observation | Supporting Evidence |

| Reduction of Inflammation | Reduced inflammatory features, fewer macrophages and necrosis events. | Histopathological examination gre.ac.ukresearchgate.net |

| Modulation of Inflammatory Mediators | Inhibition of nitric oxide and cyclooxygenase activity; increased IL-4/IL-10, inhibited pro-inflammatory cytokines. | In vitro studies on macrophages |

| Enhanced Collagen Deposition | Significantly increased tissue collagen deposition. | Improved skin tensile strength, histopathology gre.ac.ukresearchgate.net |

| Stimulation of Tissue Regeneration | Expedited wound healing, formation of mature dermal layers. | Histopathological examination gre.ac.ukresearchgate.net |

| Stimulation of Hair Follicle Formation | Development of numerous hair follicles and sebaceous glands in scar tissue. | Histopathological examination gre.ac.ukresearchgate.net |

Structure Activity Relationship Sar Studies of Smeathxanthone a and Its Analogues

Influence of Functional Groups on Biological Activities

The specific arrangement of functional groups on the xanthone (B1684191) backbone of smeathxanthone A contributes significantly to its biological profile. ontosight.ai While detailed, specific SAR data solely focused on this compound's functional groups is limited in the search results, general principles of xanthone SAR and information on related xanthones provide insight.

Studies on other xanthone derivatives have shown that the number and position of hydroxyl groups are important for activities like alpha-glucosidase inhibition and antioxidant potential. researchgate.nettcmjc.com For instance, an increased number of H-bond forming substituents, such as hydroxyl groups, can significantly improve inhibitory activity. researchgate.net Compounds with catechol moieties (two adjacent hydroxyl groups on an aromatic ring) have exhibited better inhibitory potential, often linked to their antioxidant nature. tcmjc.com The position and type of prenyl groups, another common substituent in xanthones including this compound, can also considerably alter biological activity. tcmjc.com

This compound itself is a tetrahydroxyxanthone with a prenyl group. researchgate.net The presence and positions of these hydroxyl and prenyl groups are expected to play a key role in its observed antioxidant and modest antimicrobial activities. researchgate.netthieme-connect.com

Impact of Xanthone Skeleton Modifications on Potency and Selectivity

Modifications to the xanthone skeleton, beyond just functional group changes, can also impact the potency and selectivity of xanthone derivatives. The xanthone core consists of two benzene (B151609) rings fused to a gamma-pyrone ring. tcmjc.com

Research on various xanthone derivatives has indicated that the inhibitory activity is significantly influenced by the position and number of linked groups on the xanthone skeleton. researchgate.net For example, studies on alpha-glucosidase inhibitors have shown that beyond the number of H-bond forming substituents, the number of aromatic rings and the degree of softness (a chemical property) are significant for inhibitory activity modeling. researchgate.net

While specific modifications to the this compound xanthone skeleton and their direct impact on its activities are not extensively detailed in the provided results, the general understanding from related xanthones suggests that alterations to the core structure, such as the addition of new rings or changes in the furan (B31954) or pyran ring systems often fused to the xanthone core in natural derivatives, would likely lead to changes in biological activity. For instance, the opening of a pyran cycle in a related compound was shown to reduce cytotoxicity. nih.gov

Computational Approaches to SAR (e.g., QSAR modeling)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in SAR studies. mdpi.com QSAR aims to build mathematical models that correlate structural descriptors of compounds with their biological activities, allowing for the prediction of activity for new, untested compounds. researchgate.netslideshare.net

A density functional theory (DFT) calculation and vibrational analysis of this compound have been reported, which included studying chemically reactive moieties and qualitative structure-activity relationships (QSAR). isca.inisca.me This indicates that computational approaches have been applied to understand the properties and potential SAR of this compound.

More broadly, QSAR studies have been performed on xanthone derivatives to understand the correlation between their structures and inhibitory activities against targets like alpha-glucosidase. researchgate.netcore.ac.uk These studies have identified specific molecular descriptors, such as the number of H-bond forming substituents, the number of aromatic rings, and softness values, as important factors influencing activity. researchgate.net Computational assessments using techniques like molecular docking and molecular dynamics simulations have also been used to study the interaction of xanthones, including smeathxanthone B (a related compound), with enzymes like aldose reductase, providing insights into their binding modes and affinities. mdpi.com These computational approaches can help explain the potential pharmacological potentials of xanthones based on their electronic properties and interactions with biological targets. mdpi.com

Computational and in Silico Studies of Smeathxanthone a

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, smeathxanthone A) to another (the receptor or target protein) when bound to form a stable complex. This method estimates the binding affinity and identifies potential binding sites.

Studies have utilized molecular docking to investigate the interactions of this compound with various protein targets. For example, molecular docking results have shown that this compound exhibits increased binding efficiency towards COVID-19-related receptor proteins. nih.govscispace.comresearchgate.net This suggests a potential for this compound to interact with proteins involved in the COVID-19 infection pathway.

Molecular docking studies often employ software like AutoDock or Schrödinger to identify potential binding sites. The output typically includes binding scores or energies, which provide an estimate of the strength of the interaction.

Molecular Dynamics (MD) Simulations for Binding Mode Analysis

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecular systems over time. Unlike static docking studies, MD simulations allow researchers to observe the stability of the ligand-protein complex, conformational changes, and the nature of interactions in a more realistic environment, often including solvent and ions. mdpi.comnih.gov

MD simulations can be used to assess binding stability and calculate binding free energy values over time, for example, using trajectories of 100 ns or more. Free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the affinity between the ligand and the protein.

While specific detailed MD simulation data solely for this compound interacting with a target protein were not extensively found in the search results, MD simulations are commonly used in conjunction with docking studies for xanthone (B1684191) compounds to confirm binding stability and refine binding modes predicted by docking. scispace.commdpi.com For instance, MD studies on other xanthone analogs have shown fluctuations in binding free energy values, indicating dynamic target engagement.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of atoms, molecules, and solids. ukm.my DFT calculations can provide valuable information about the electronic properties and reactivity of a compound like this compound. isca.innih.gov

DFT is utilized to compute properties such as molecular structure, vibrational analysis, frontier molecular orbitals (HOMO and LUMO), Fukui functions, electrostatic potential surfaces, and energy gaps. isca.in These properties are crucial for understanding a molecule's chemical behavior and potential interactions.

For this compound, DFT calculations have been performed to analyze its molecular structure and vibrational characteristics. isca.in High-level computational theories, such as M06 coupled with the 6-311G basis set, have been employed in these studies. isca.in DFT can also help in studying chemically reactive moieties and in establishing qualitative structure-activity relationships (QSAR). isca.in The HOMO-LUMO energy gap, computed using DFT, provides insights into the molecule's kinetic stability and reactivity. isca.in

DFT analysis can also predict the reactivity potential and stability of molecules. mdpi.com For example, comparing smeathxanthone B (a related xanthone) with other compounds using DFT revealed insights into their relative reactivity and stability based on properties like electronegativity and hardness. mdpi.com

Prediction of Pharmacological Potentials

In silico methods, including molecular docking, MD simulations, and DFT calculations, are integral to predicting the pharmacological potential of compounds. By analyzing the interactions with biological targets and understanding the electronic and structural properties, researchers can infer potential therapeutic activities.

Computational studies have suggested potential pharmacological potentials for this compound. Molecular docking results indicate potential interactions with COVID-19-related receptor proteins, suggesting a possible role against COVID-19. nih.govscispace.comresearchgate.net Furthermore, in silico studies on related xanthones, which often involve similar computational workflows (docking, MD, DFT), have explored potential as aldose reductase inhibitors for diabetes management. mdpi.com The electronic properties determined by DFT calculations can also explain the good pharmacological potentials of xanthones. mdpi.com

Cheminformatics and systems pharmacology approaches, which often incorporate docking and network analysis, have been used to identify potential plant bioactives, including this compound, that putatively target various disease-related genes. nih.govresearchgate.net These approaches predict possible outcomes and highlight the value of natural products in the search for new drugs. nih.govresearchgate.net

While in vitro and in vivo studies are necessary to confirm these predictions, in silico methods provide a valuable initial assessment of a compound's potential pharmacological activities and guide further experimental research.

Compound Information

Advanced Analytical Techniques for Smeathxanthone a Research

Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS/MS for detailed analysis)

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental in the analysis of smeathxanthone A, especially within complex mixtures extracted from natural sources. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating and identifying compounds based on their mass-to-charge ratios and fragmentation patterns. creative-proteomics.commeasurlabs.com

LC-MS/MS offers enhanced sensitivity and provides more detailed structural information through the fragmentation of parent ions, making it suitable for analyzing complex samples and detecting low-abundance compounds. creative-proteomics.com Studies on Garcinia mangostana rind extract, which contains this compound, have utilized LC-MS/MS for the qualitative and quantitative analysis of xanthone (B1684191) compounds. researchgate.netphcogj.com This technique helps in identifying this compound within the extract and determining its concentration across different maturity levels of the fruit rind. phcogj.com

Spectroscopic Techniques for Quantification and Purity Assessment (e.g., ESR for antioxidant studies)

Spectroscopic methods play a crucial role in the structural characterization, quantification, and purity assessment of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like ¹H and ¹³C NMR) and Mass Spectrometry (MS) are routinely used for structural elucidation. UV-Vis spectroscopy is also employed, with this compound exhibiting characteristic absorption maxima. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a valuable technique for evaluating the antioxidant activity of compounds, including xanthones like this compound, by measuring their ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl). phcogj.comresearchgate.netmdpi.com Studies investigating the antioxidant potential of extracts containing this compound have applied ESR to determine the free radical scavenging capacity. phcogj.comresearchgate.net The change in the ESR signal (g value) upon interaction with the extract indicates the reduction in free radical intensity, providing a measure of antioxidant activity. phcogj.comresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine separation methods with detection technologies to provide comprehensive analysis of complex samples. chemijournal.comchromatographytoday.comnih.gov The coupling of chromatographic techniques like Liquid Chromatography (LC) with spectroscopic detectors such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) allows for the separation, identification, and structural elucidation of multiple compounds in a single analysis. chromatographytoday.comnih.gov